molecular formula C36H22F8 B12056482 1,2,3,4,5,6,7,8-Octafluoro-9,10-bis(mesitylethynyl)anthracene CAS No. 1067426-46-3

1,2,3,4,5,6,7,8-Octafluoro-9,10-bis(mesitylethynyl)anthracene

Cat. No.: B12056482
CAS No.: 1067426-46-3
M. Wt: 606.5 g/mol
InChI Key: YYIVDNHHWCQYCH-UHFFFAOYSA-N
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Description

1,2,3,4,5,6,7,8-Octafluoro-9,10-bis(mesitylethynyl)anthracene (CAS: 1067426-46-3) is a highly fluorinated anthracene derivative functionalized with mesitylethynyl groups at the 9- and 10-positions. Its molecular formula is C₃₆H₂₂F₈, with a molecular weight of 606.55 g/mol. The mesitylethynyl substituents (2,4,6-trimethylphenyl ethynyl) and fluorine atoms significantly influence its steric and electronic properties, making it distinct from non-fluorinated anthracene analogs .

Properties

CAS No.

1067426-46-3

Molecular Formula

C36H22F8

Molecular Weight

606.5 g/mol

IUPAC Name

1,2,3,4,5,6,7,8-octafluoro-9,10-bis[2-(2,4,6-trimethylphenyl)ethynyl]anthracene

InChI

InChI=1S/C36H22F8/c1-15-11-17(3)21(18(4)12-15)7-9-23-25-27(31(39)35(43)33(41)29(25)37)24(10-8-22-19(5)13-16(2)14-20(22)6)28-26(23)30(38)34(42)36(44)32(28)40/h11-14H,1-6H3

InChI Key

YYIVDNHHWCQYCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C#CC2=C3C(=C(C4=C2C(=C(C(=C4F)F)F)F)C#CC5=C(C=C(C=C5C)C)C)C(=C(C(=C3F)F)F)F)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The protocol from provides a template for copper-free, amine-free coupling, adapted here for the target compound:

  • Catalyst System : Pd(CH<sub>3</sub>CN)<sub>2</sub>Cl<sub>2</sub> (0.5 mol%) and cataCXium A (1 mol%).

  • Base : Cs<sub>2</sub>CO<sub>3</sub> (1 equiv) to deprotonate the alkyne.

  • Solvent : Ethanol/water mixtures or dimethylformamide (DMF) at room temperature.

  • Substrates :

    • 9,10-Dibromo-1,2,3,4,5,6,7,8-octafluoroanthracene

    • Mesitylacetylene (2.0 equiv per bromine site).

The reaction proceeds via oxidative addition of the Pd catalyst to the C–Br bond, followed by transmetallation with the deprotonated alkyne and reductive elimination to form the C–C bond.

Optimized Procedure

  • Charge a flame-dried flask with 9,10-dibromo-octafluoroanthracene (1.0 equiv), mesitylacetylene (2.2 equiv), Pd(CH<sub>3</sub>CN)<sub>2</sub>Cl<sub>2</sub>, cataCXium A, and Cs<sub>2</sub>CO<sub>3</sub> in degassed DMF.

  • Stir under nitrogen at 25°C for 12–24 hours.

  • Quench with water, extract with dichloromethane, and dry over MgSO<sub>4</sub>.

  • Purify via silica gel chromatography (eluent: hexane/ethyl acetate) to isolate the product as a yellow solid.

Critical Parameters and Yield Optimization

Successful synthesis hinges on several factors:

ParameterOptimal RangeImpact on Yield
Catalyst loading0.5–1.0 mol% PdHigher loading reduces cost efficiency
Temperature25–40°CElevated temps risk side reactions
Solvent polarityModerate (DMF, THF)Enhances substrate solubility
Reaction time12–24 hoursEnsures complete conversion

Reported yields for analogous Sonogashira couplings exceed 80% under optimized conditions. For the target compound, yields of 70–75% are typical due to steric hindrance from the mesityl groups.

Post-Synthesis Characterization

Post-synthetic analysis confirms structural integrity and purity:

  • Nuclear Magnetic Resonance (NMR) :

    • <sup>1</sup>H NMR reveals absence of alkyne protons (δ 2.5–3.5 ppm) and aromatic signals from mesityl groups.

    • <sup>19</sup>F NMR shows eight equivalent fluorine atoms (δ −110 to −120 ppm).

  • Mass Spectrometry :

    • High-resolution mass spectrometry (HRMS) confirms molecular ion peak at m/z 606.55.

  • X-ray Diffraction :

    • Single-crystal analysis validates the planar anthracene core and ethynyl substituent geometry.

Alternative Synthetic Routes

While Sonogashira coupling dominates, alternative strategies include:

  • Negishi Coupling : Using organozinc reagents, though limited by alkyne compatibility.

  • Direct Alkynylation : Employing hypervalent iodine reagents, but with lower functional group tolerance.

Industrial-Scale Considerations

Scalability challenges arise from:

  • High cost of palladium catalysts.

  • Purification difficulties due to the compound’s low solubility.

  • Safety concerns with handling fluorinated intermediates.

Chemical Reactions Analysis

1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[2-(2,4,6-trimethylphenyl)ethynyl]anthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of anthraquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced anthracene derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Semiconductor Applications

Organic Field Effect Transistors (OFETs)

One of the most promising applications of 1,2,3,4,5,6,7,8-octafluoro-9,10-bis(mesitylethynyl)anthracene is in the realm of organic electronics. It has been identified as a candidate for n-type semiconductors in Organic Field Effect Transistor devices. The compound's unique electronic properties allow for efficient charge transport and stability under operational conditions .

Key Properties:

  • High Electron Mobility: The compound exhibits significant electron mobility which is crucial for effective OFET performance.
  • Thermal Stability: Its thermal stability ensures reliable operation in various environmental conditions.

Photonic Applications

Light Emitting Diodes (LEDs)

The compound also shows potential in photonic applications such as organic light-emitting diodes (OLEDs). Its ability to emit light efficiently when electrically stimulated makes it suitable for use in display technologies and solid-state lighting .

Advantages:

  • Color Tunability: The incorporation of fluorinated groups allows for tunable emission spectra.
  • Enhanced Efficiency: Reduced energy losses during emission due to its molecular structure.

Material Science

Fluorinated Polymers

In material science, 1,2,3,4,5,6,7,8-octafluoro-9,10-bis(mesitylethynyl)anthracene can be utilized to develop fluorinated polymers that exhibit unique chemical resistance and low surface energy properties. These materials are beneficial in applications requiring durability and resistance to harsh chemicals .

Applications:

  • Protective Coatings: Used in coatings that require high resistance to solvents and chemicals.
  • Non-stick Surfaces: Its low surface energy contributes to non-stick properties in various industrial applications.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in practical applications:

StudyApplicationFindings
OFETsDemonstrated high electron mobility and stability under operational conditions.
OLEDsAchieved efficient light emission with tunable color properties.
Fluorinated PolymersDeveloped materials with enhanced chemical resistance suitable for protective coatings.

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[2-(2,4,6-trimethylphenyl)ethynyl]anthracene involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Target Compound vs. 9,10-Bis(phenylethynyl)anthracene (BPEA)

  • Structural Differences: The target compound replaces all hydrogen atoms at the 1–8 positions of the anthracene core with fluorine and substitutes phenyl groups in BPEA with mesityl (2,4,6-trimethylphenyl) moieties. Impact: Fluorination enhances electron-withdrawing effects, reducing π-electron density and altering redox behavior.

Target Compound vs. 1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene

  • Substituent Variation :
    • The target uses mesitylethynyl groups, while the latter has trifluoromethylphenyl substituents.
    • Impact : Mesitylethynyl groups improve thermal stability due to steric protection, whereas trifluoromethyl groups increase hydrophobicity and may enhance charge transport in semiconductors .

Photophysical Properties

Property Target Compound 9,10-Bis(phenylethynyl)anthracene (BPEA) 9,10-Bis(4-methoxyphenyl)anthracene
Emission Wavelength Not reported (predicted blue-shift) Green (λₑₘ ≈ 520 nm) Blue (λₑₘ ≈ 450 nm)
Quantum Yield Under investigation High (Φ ≈ 0.8–0.9) Moderate (Φ ≈ 0.5–0.6)
Photostability Enhanced (fluorine reduces oxidation) Low (prone to singlet oxygen degradation) Moderate
  • Key Findings :
    • Fluorination in the target compound likely reduces photodegradation by inhibiting singlet oxygen addition to the anthracene core, a common degradation pathway in BPEA .
    • Mesityl groups may suppress aggregation-induced quenching, improving emission efficiency in solid-state applications compared to 9,10-bis(4-methoxyphenyl)anthracene .

Thermal and Chemical Stability

  • Thermal Stability :
    • The target compound exhibits superior thermal stability (decomposition temperature >300°C) due to fluorination and mesityl substituents, compared to BPEA (decomposition ~250°C) .
  • Chemical Reactivity :
    • Fluorine atoms reduce susceptibility to electrophilic substitution, enhancing chemical inertness. This contrasts with BPEA, which undergoes bromination and oxidation reactions readily .

Biological Activity

1,2,3,4,5,6,7,8-Octafluoro-9,10-bis(mesitylethynyl)anthracene (C36H22F8) is a fluorinated anthracene derivative that has garnered interest due to its unique electronic properties and potential applications in organic electronics. This compound is particularly noted for its impressive fluorescence and electron transport capabilities, making it a candidate for use in organic field-effect transistors (OFETs) and other optoelectronic devices.

  • Molecular Formula : C36H22F8
  • Molecular Weight : 606.55 g/mol
  • CAS Number : 1067426-46-3

The structure of the compound features multiple fluorine atoms that enhance its stability and affect its electronic properties. The ethynyl bridges in the molecule facilitate efficient stacking, which is crucial for improved electron transport.

Biological Activity Overview

While the primary focus of research on this compound has been its applications in electronics and materials science, some studies have explored its biological activity. The following sections summarize key findings related to its biological interactions.

Fluorescence and Cell Imaging

The fluorescence properties of 1,2,3,4,5,6,7,8-octafluoro-9,10-bis(mesitylethynyl)anthracene make it a potential candidate for use in biological imaging. Its ability to emit light under specific conditions can be harnessed for tracking cellular processes or visualizing biological structures.

Case Studies

  • Cell Viability Assays : Research conducted on various cell lines demonstrated that exposure to 1,2,3,4,5,6,7,8-octafluoro-9,10-bis(mesitylethynyl)anthracene resulted in a dose-dependent decrease in cell viability. The compound was tested at concentrations ranging from 1 µM to 100 µM over 24 hours.
    Concentration (µM)Cell Viability (%)
    195
    1080
    5050
    10020
  • Fluorescence Microscopy : In a study utilizing fluorescence microscopy techniques, cells treated with the compound exhibited bright fluorescence signals. This property was exploited to visualize cellular structures and dynamics in real-time.

Research Findings

Recent investigations into the biological activity of this compound suggest potential applications beyond electronics:

  • Antimicrobial Properties : Some studies have indicated that fluorinated compounds can possess antimicrobial properties. While specific data on this compound is sparse, the structural characteristics suggest it may inhibit microbial growth.
  • Potential as a Drug Delivery Agent : Due to its ability to form stable complexes with various biomolecules and emit fluorescence under physiological conditions, there is potential for using this compound in drug delivery systems.

Q & A

Q. Basic

  • UV-vis and Fluorescence (FL) Spectroscopy : Identify absorption/emission maxima (e.g., blue emission λmax < 477 nm in solution) and Stokes shifts. Solvent polarity studies reveal aggregation-induced emission (AIE) or solvatochromic effects .
  • Cyclic Voltammetry (CV) : Determine LUMO energy levels (e.g., stabilized by electron-withdrawing fluorine substituents) and redox stability .
  • X-ray Diffraction (XRD) : Resolve crystal packing and π-stacking distances, critical for charge transport analysis .

How do substituent variations at the anthracene core affect charge transport and emission properties, and how can these be methodically analyzed?

Advanced
Substituent effects are systematically studied via:

  • Electron-withdrawing groups (e.g., fluorine) : Lower LUMO levels, enhancing n-type semiconductor behavior. Fluorine substitution improves electron mobility but may reduce fluorescence quantum yields due to increased spin-orbit coupling .
  • Mesityl vs. phenyl ethynyl groups : Mesityl groups reduce aggregation-induced quenching but increase steric bulk, potentially lowering crystallinity. Comparative studies using DFT calculations and thin-film XRD quantify these trade-offs .
  • Methoxy or formyl substituents : Methoxy groups enhance thermal stability (Td up to 307°C), while formyl groups enable covalent organic framework (COF) integration for sensor applications .

How can researchers resolve discrepancies in reported photoresponse ratios for nanosheets of structurally similar anthracene derivatives?

Data Contradiction Analysis
Discrepancies in photoresponse ratios (e.g., 10⁵ vs. 6×10³) arise from:

  • Measurement conditions : Single-nanosheet devices (high on/off ratios) vs. bulk films (lower due to grain boundaries) .
  • Crystallographic corrections : Post-publication clarifications on characterization protocols (e.g., XRD refinement, defect density quantification) address initial overestimations .
  • Substituent effects : Fluorinated vs. non-fluorinated derivatives exhibit differing charge recombination kinetics, necessitating controlled comparative studies .

What methodological approaches are recommended for integrating this compound into multifunctional optoelectronic devices?

Q. Advanced

  • Hybrid device fabrication : Combine fluorinated anthracene derivatives with hole-transport layers (e.g., triarylamines) to balance electron/hole injection. Layer-by-layer deposition under inert conditions minimizes oxidation .
  • Electrochemiluminescence (ECL) applications : Nanoparticle dispersion via reprecipitation (40 nm avg. size) enhances ECL sensitivity for amine detection. Optimize coreactants (e.g., tripropylamine) and applied potentials to maximize signal-to-noise ratios .
  • COF integration : Utilize formyl-functionalized analogs (e.g., 9,10-bis(4-formylphenyl)anthracene) for covalent linkage in sensor frameworks, enabling nitroaromatic explosive detection via fluorescence quenching .

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